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Compound of Interest

Compound Name: 1-Chloro-7-methoxyisoquinoline

Cat. No.: B1592830 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 1-Chloro-7-
methoxyisoquinoline (CAS No: 53533-54-3), a key intermediate in medicinal chemistry and

organic synthesis. The structural confirmation of this molecule relies on a multi-technique

approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS). This document offers a detailed interpretation of the available and

expected spectroscopic data, grounded in established chemical principles, to support

researchers in the synthesis and characterization of this compound.

Molecular Structure and Spectroscopic Correlation
The unique arrangement of the chloro, methoxy, and imine functionalities within the

isoquinoline scaffold gives rise to a distinct spectroscopic fingerprint. Understanding the

electronic influence of these groups is paramount for accurate spectral interpretation. The

chlorine atom at the C-1 position acts as an electron-withdrawing group, primarily through

induction, deshielding adjacent nuclei. Conversely, the methoxy group at C-7 is a strong

electron-donating group through resonance, increasing electron density at ortho and para

positions. This interplay governs the chemical shifts and coupling constants observed in NMR

spectroscopy, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Chemical Structure of 1-Chloro-7-methoxyisoquinoline
Molecular Formula: C₁₀H₈ClNO
Molecular Weight: 193.63 g/mol
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in

1-Chloro-7-methoxyisoquinoline. The analysis of both proton (¹H) and carbon-13 (¹³C)

spectra allows for the unambiguous assignment of each signal to a specific nucleus within the

molecule.

¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides detailed information about the chemical environment, number,

and connectivity of protons. Experimental data for 1-Chloro-7-methoxyisoquinoline has been

reported in the literature, confirming the structure.

Table 1: ¹H NMR Spectroscopic Data for 1-Chloro-7-methoxyisoquinoline

Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

8.05 d 1H 9.0 H-5

7.84 d 1H 5.7 H-3

7.41 d 1H 5.7 H-4

7.37 d 1H 2.5 H-8

7.23 dd 1H 9.0, 2.5 H-6

3.96 s 3H - -OCH₃

Data obtained from CDCl₃ as solvent.

Interpretation of the ¹H NMR Spectrum:

Aromatic Region (7.0-8.1 ppm):

The proton at the H-5 position appears as the most downfield aromatic signal (δ 8.05) due

to its peri-relationship with the nitrogen atom and the anisotropic effect of the fused ring
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system. It appears as a doublet with a large coupling constant (J = 9.0 Hz), indicative of

ortho-coupling with H-6.

The H-3 and H-4 protons of the pyridine ring appear as a pair of doublets at δ 7.84 and δ

7.41, respectively. Their mutual coupling (J = 5.7 Hz) confirms their adjacent relationship.

The downfield shift of H-3 is attributed to its proximity to the electronegative nitrogen atom.

The H-8 proton resonates as a doublet at δ 7.37 with a small coupling constant (J = 2.5

Hz), which is characteristic of meta-coupling with H-6.

The H-6 proton appears as a doublet of doublets at δ 7.23, arising from ortho-coupling to

H-5 (J = 9.0 Hz) and meta-coupling to H-8 (J = 2.5 Hz).

Aliphatic Region (3.9-4.0 ppm):

A sharp singlet integrating to three protons is observed at δ 3.96, which is the

characteristic chemical shift for the methoxy (-OCH₃) group protons. The singlet multiplicity

indicates no coupling to adjacent protons.

¹³C NMR Spectroscopy Analysis
While direct experimental ¹³C NMR data for this specific compound is not readily available in

peer-reviewed literature, the chemical shifts can be reliably predicted based on established

substituent effects on the isoquinoline core.

Table 2: Expected ¹³C NMR Spectroscopic Data for 1-Chloro-7-methoxyisoquinoline
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Chemical Shift (δ, ppm) Assignment Rationale

~161.0 C-7

Carbon directly attached to the

electron-donating -OCH₃

group.

~151.5 C-1

Carbon attached to both

chlorine and adjacent to

nitrogen, strongly deshielded.

~143.0 C-3
Deshielded by the adjacent

nitrogen atom.

~137.0 C-8a
Quaternary carbon at the ring

junction.

~128.5 C-5 Aromatic CH carbon.

~122.0 C-4a
Quaternary carbon at the ring

junction.

~121.0 C-4 Aromatic CH carbon.

~120.0 C-6
Shielded by the ortho -OCH₃

group.

~105.0 C-8
Shielded by the para -OCH₃

group.

~55.8 -OCH₃
Typical chemical shift for a

methoxy carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their

characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands for 1-Chloro-7-methoxyisoquinoline
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Frequency Range (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H Stretch Aromatic C-H

2950-2850 C-H Stretch -OCH₃ group

1620-1580 C=N Stretch Imine in isoquinoline ring

1570-1450 C=C Stretch
Aromatic ring skeletal

vibrations

1250-1200 C-O Stretch Aryl-alkyl ether (asymmetric)

1050-1000 C-O Stretch Aryl-alkyl ether (symmetric)

850-750 C-Cl Stretch Aryl chloride

Interpretation of the Expected IR Spectrum: The spectrum is expected to be dominated by

peaks corresponding to the aromatic system. The C=N and C=C stretching vibrations will

appear in the 1620-1450 cm⁻¹ region. The presence of the methoxy group will be confirmed by

strong C-O stretching bands around 1250 cm⁻¹ and 1050 cm⁻¹, as well as C-H stretching just

below 3000 cm⁻¹. The C-Cl stretch is expected in the lower frequency region of the fingerprint

area.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which aids in confirming its identity.

Table 4: Expected Mass Spectrometry Data for 1-Chloro-7-methoxyisoquinoline
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m/z Value Ion Significance

193/195 [M]⁺

Molecular ion peak. The ~3:1

ratio of the M and M+2 peaks

is characteristic of the

presence of a single chlorine

atom (³⁵Cl/³⁷Cl isotopes).

178/180 [M-CH₃]⁺
Loss of a methyl radical from

the methoxy group.

158 [M-Cl]⁺ Loss of a chlorine radical.

130 [M-Cl-CO]⁺

Subsequent loss of carbon

monoxide from the [M-Cl]⁺

fragment.

Interpretation of the Expected Mass Spectrum: The key feature will be the molecular ion peak

cluster at m/z 193 and 195, with relative intensities of approximately 3:1, confirming the

molecular formula and the presence of one chlorine atom. Common fragmentation pathways

for isoquinolines include the loss of small radicals and neutral molecules. The loss of a methyl

radical (15 Da) from the methoxy group is a highly probable initial fragmentation. Subsequent

loss of a chlorine radical (35/37 Da) or carbon monoxide (28 Da) would lead to other significant

fragment ions.

Experimental Protocols
The following are generalized, best-practice protocols for acquiring the spectroscopic data

discussed.

Protocol 1: NMR Spectrum Acquisition
Sample Preparation: Dissolve 5-10 mg of 1-Chloro-7-methoxyisoquinoline in ~0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard.

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Parameters:

Set the spectral width to cover a range of -1 to 10 ppm.

Use a pulse angle of 30-45 degrees.

Acquire 16-32 scans with a relaxation delay of 2-5 seconds.

¹³C NMR Parameters:

Acquire spectra with proton decoupling.

Set the spectral width to cover a range of 0 to 200 ppm.

Acquire 1024 or more scans to achieve an adequate signal-to-noise ratio.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00

ppm.

Protocol 2: FTIR-ATR Spectrum Acquisition
Background Collection: Record a background spectrum of the clean, empty Attenuated Total

Reflectance (ATR) crystal.

Sample Application: Place a small amount of the solid 1-Chloro-7-methoxyisoquinoline
sample directly onto the ATR crystal.

Spectrum Acquisition: Apply pressure using the built-in clamp to ensure good contact. Collect

the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good

quality spectrum.

Data Processing: The final spectrum is typically presented in terms of percent transmittance.

Protocol 3: Mass Spectrum Acquisition (Electron
Ionization)
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Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g.,

methanol or dichloromethane) via a Gas Chromatography (GC-MS) system or directly using

a solid probe.

Ionization: Utilize a standard electron ionization (EI) energy of 70 eV.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular

weight and fragments (e.g., m/z 40-300).

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, its isotopic

pattern, and characteristic fragment ions.

Integrated Spectroscopic Workflow
The confirmation of the structure of 1-Chloro-7-methoxyisoquinoline is a logical, multi-step

process. The following diagram illustrates the workflow, demonstrating how each spectroscopic

technique provides complementary information leading to a final, validated structural

assignment.

Synthesis & Purification

Spectroscopic Analysis Data Interpretation

Final Confirmation

Synthesized Product
(1-Chloro-7-methoxyisoquinoline)

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

NMR Spectroscopy
(¹H & ¹³C)

Molecular Weight (193.63)
Cl Isotope Pattern (3:1)

provides

Functional Groups
(C=N, C-O, C-Cl, Ar-H)

provides

Atom Connectivity
Proton/Carbon Environmentprovides

Structure Confirmed
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Click to download full resolution via product page

Caption: Workflow for the structural confirmation of 1-Chloro-7-methoxyisoquinoline.

To cite this document: BenchChem. [Spectroscopic Characterization of 1-Chloro-7-
methoxyisoquinoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1592830#spectroscopic-data-for-1-chloro-7-
methoxyisoquinoline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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